![molecular formula C13H20ClN3O4S B3017497 N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1798716-40-1](/img/structure/B3017497.png)
N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride: is an organic compound with a complex structure that includes a cyclohexylamine moiety, a nitrobenzene group, and a sulfonamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminocyclohexylmethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps are crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of N-[(2-aminocyclohexyl)methyl]-4-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its structure suggests it could be used in the development of drugs targeting specific biological pathways .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- N-[(2-aminocyclohexyl)methyl]-4-aminobenzene-1-sulfonamide
- N-[(2-aminocyclohexyl)methyl]-4-chlorobenzene-1-sulfonamide
- N-[(2-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide
Uniqueness: N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile functional group for further chemical modifications .
Eigenschaften
IUPAC Name |
N-[(2-aminocyclohexyl)methyl]-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.ClH/c14-13-4-2-1-3-10(13)9-15-21(19,20)12-7-5-11(6-8-12)16(17)18;/h5-8,10,13,15H,1-4,9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPTWNPMNIRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

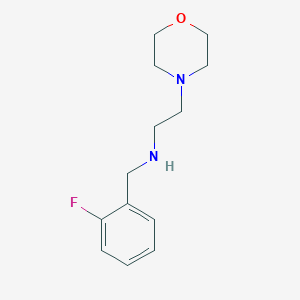
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017418.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)
![2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE](/img/structure/B3017424.png)
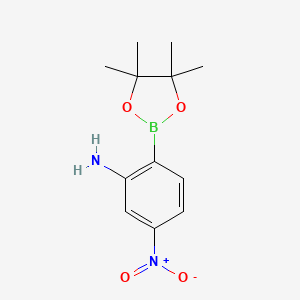
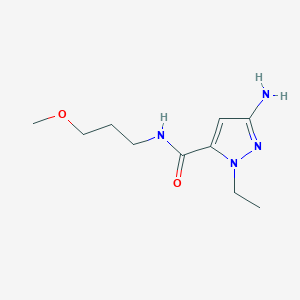
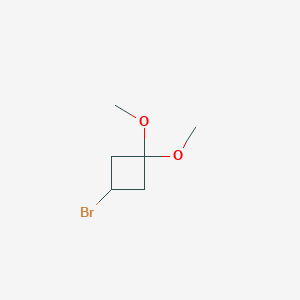
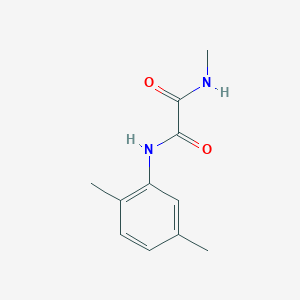
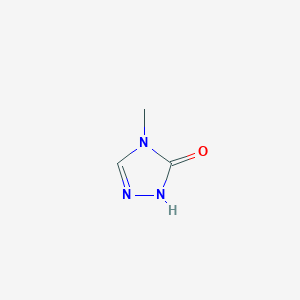
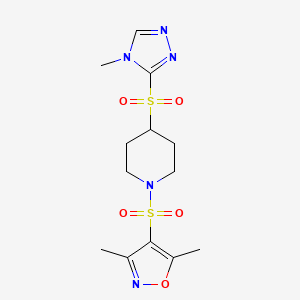
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

